molecular formula C18H19F2N3O3S B2704372 N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide CAS No. 712345-09-0

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2704372
CAS No.: 712345-09-0
M. Wt: 395.42
InChI Key: QCSIHNOEHSYLBB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide is a synthetic organic compound characterized by the presence of fluorophenyl and sulfonylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of 4-(4-fluorophenyl)sulfonylpiperazine. This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine.

    4-fluorobenzenesulfonyl chloride+piperazine4-(4-fluorophenyl)sulfonylpiperazine\text{4-fluorobenzenesulfonyl chloride} + \text{piperazine} \rightarrow \text{4-(4-fluorophenyl)sulfonylpiperazine} 4-fluorobenzenesulfonyl chloride+piperazine→4-(4-fluorophenyl)sulfonylpiperazine

  • Acylation Reaction: : The next step involves the acylation of the piperazine intermediate with N-(4-fluorophenyl)acetamide. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

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Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)27(25,26)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSIHNOEHSYLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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